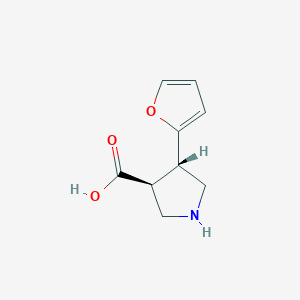

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTSLALPZKTAJM-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376093 | |

| Record name | (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-57-8 | |

| Record name | (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis via Organocatalysis or Chiral Pool Starting Materials

Chiral Pool Synthesis: Starting from naturally occurring chiral precursors such as D-glucose or tartaric acid derivatives, the pyrrolidine ring can be constructed with stereocontrol. For example, stereoselective routes from D-glucose and ethyl acetoacetate have been reported for related pyrrolidine-furan derivatives, which can be adapted for this compound.

Asymmetric Michael Addition: Organocatalytic asymmetric Michael addition reactions are commonly employed to introduce the stereocenters in pyrrolidine derivatives. This method allows for the installation of the furan ring substituent with high enantiomeric excess, followed by cyclization and functional group transformations to yield the carboxylic acid.

Key Synthetic Steps

Formation of the Pyrrolidine Core: The pyrrolidine ring is typically formed via cyclization reactions involving amino alcohols or amino acids as intermediates. Protecting groups may be used to control regioselectivity.

Introduction of the Furan Ring: The furan-2-yl substituent is introduced either by nucleophilic substitution or by coupling reactions using furan-containing precursors.

Carboxylation: The carboxylic acid group at the 3-position is introduced through oxidation or hydrolysis of ester or amide intermediates.

Stereochemical Control: Throughout the synthesis, chiral catalysts or chiral auxiliaries are employed to ensure the (3S,4S) configuration is maintained.

Representative Synthetic Route (Conceptual)

Detailed Research Findings and Data

Enantiomeric Excess: The use of asymmetric catalysis or chiral pool synthesis typically yields the compound with enantiomeric excess greater than 95%, which is crucial for biological activity.

Yield and Purity: Reported yields for similar pyrrolidine derivatives range from moderate to high (50–85%), depending on the efficiency of each step and purification methods employed.

Reaction Conditions: Mild to moderate temperatures (0–50 °C) and solvents such as dichloromethane, ethanol, or water mixtures are commonly used to optimize stereoselectivity and yield.

Analytical Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Pool Synthesis | D-glucose, diacylated tartaric acid | Cyclization, oxidation | High stereoselectivity, natural chirality | Multi-step, moderate complexity |

| Organocatalytic Asymmetric Michael Addition | Pyrrolidine precursors, furan derivatives | Michael addition, cyclization | High enantiomeric excess, versatile | Requires chiral catalysts, optimization needed |

| Direct Functionalization | Protected pyrrolidine intermediates | Nucleophilic substitution, hydrolysis | Straightforward, adaptable | May require protecting groups, lower selectivity |

Scientific Research Applications

Medicinal Chemistry

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is investigated for its potential therapeutic properties. Its structure suggests it may serve as a precursor in drug development, particularly in designing compounds with antiviral and anticancer activities.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties against HIV. For instance, structural modifications have resulted in compounds that show low micromolar inhibition of HIV reverse transcriptase-associated RNase H activity, suggesting a pathway for developing effective antiviral agents .

Organic Synthesis

This compound acts as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Example Application :

In synthetic routes, this compound can be used to synthesize other biologically active compounds by introducing various substituents at the nitrogen or carbon positions of the pyrrolidine ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Interaction

Studies have shown that this compound can influence the activity of various enzymes and receptors. Its potential as a ligand in biochemical assays highlights its importance in understanding enzyme-substrate interactions .

Summary of Applications

- Antiviral Drug Development : Potential as an inhibitor against HIV.

- Organic Synthesis : Valuable building block for synthesizing complex organic molecules.

- Biochemical Probes : Investigated for enzyme interaction studies.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

The following table compares (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid with analogous pyrrolidine-based compounds featuring varied substituents:

Key Observations:

- Substituent Effects : The furan-2-yl group in the target compound provides an electron-rich heterocycle, distinct from the benzodioxol or methoxyphenyl groups in analogs . Furan’s smaller size and lower steric hindrance may favor interactions in tight binding pockets compared to bulkier substituents.

- Stereochemistry : The (3S,4S) configuration contrasts with (±)-(3R,4S) analogs, which are racemic mixtures. Enantiomeric purity can significantly impact biological activity, as seen in enzyme inhibitors like CB-1158 (a boronate-containing (3R,4S) pyrrolidine arginase inhibitor) .

- Functional Groups : Ureido and methyl groups in analogs enhance hydrogen-bonding capacity and lipophilicity, respectively . The BOC-protected derivative of the target compound demonstrates how protective groups stabilize reactive sites during synthesis .

Biological Activity

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by the presence of a furan ring, has garnered attention in various biological studies, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₉H₁₁N₁O₃

- Molecular Weight: 181.19 g/mol

- CAS Number: 959579-57-8

- Density: 1.258 g/cm³

- Boiling Point: 355.8ºC at 760 mmHg

- Flash Point: 169ºC

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Modulation: The compound may affect the expression of genes associated with inflammation and cell proliferation.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant selectivity in targeting tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it may reduce inflammation in various models, suggesting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives reveals that this compound possesses unique properties due to its furan moiety:

| Compound | Structure | Biological Activity |

|---|---|---|

| (3S,4S)-1-(Tert-butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid | Structure | Moderate anticancer activity |

| (3S,4S)-1-(Tert-butoxycarbonyl)-4-(thiophen-2-YL)pyrrolidine-3-carboxylic acid | Structure | Lower anti-inflammatory effects compared to furan derivative |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.